molecular formula C16H16ClNOS B5763879 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide CAS No. 6192-79-6

2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide

Cat. No. B5763879
CAS RN: 6192-79-6
M. Wt: 305.8 g/mol
InChI Key: AVRCCKDJAWANSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide, also known as CETSA (Cellular Thermal Shift Assay) compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CETSA is a tool used to identify the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide works by monitoring the thermal stability of proteins in cells and tissues. When cells are exposed to heat, proteins that are bound to small molecules will become more stable, while unbound proteins will become less stable. By measuring the thermal stability of proteins in the presence and absence of small molecules, 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide can identify the direct targets of small molecules in cells and tissues.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide does not have any direct biochemical or physiological effects on cells or tissues. Instead, it is a tool used to identify the direct targets of small molecules in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is its ability to identify the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity. 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is also a label-free technique, which means that it does not require the use of fluorescent or radioactive labels.
However, there are also some limitations to using 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide. One limitation is that it requires a large amount of starting material, which can be a challenge when working with limited samples. Another limitation is that 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is not suitable for all targets, as some proteins may not be amenable to thermal stabilization.

Future Directions

There are several future directions for 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide research. One direction is to further optimize the technique to reduce the amount of starting material required. Another direction is to develop new tools and methods for analyzing 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide data, such as machine learning algorithms. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide could be used in combination with other techniques, such as mass spectrometry, to provide a more comprehensive understanding of drug targets and mechanisms of action.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzenethiol with 2-ethylbenzoyl chloride in the presence of a base to yield 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide. The compound can be further purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide has been widely used in various scientific research applications, including drug discovery, target identification, and validation. The technique allows for the identification of the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity. 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide has been used to study a wide range of targets, including kinases, nuclear receptors, and ion channels.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-2-12-5-3-4-6-15(12)18-16(19)11-20-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRCCKDJAWANSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977466
Record name 2-[(4-Chlorophenyl)sulfanyl]-N-(2-ethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-n-(2-ethylphenyl)acetamide

CAS RN

6192-79-6
Record name 2-[(4-Chlorophenyl)sulfanyl]-N-(2-ethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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